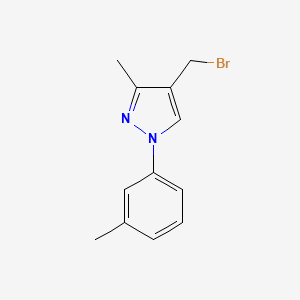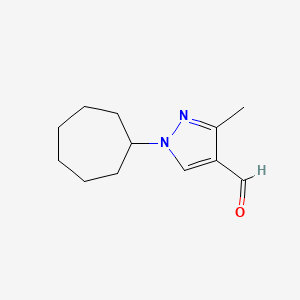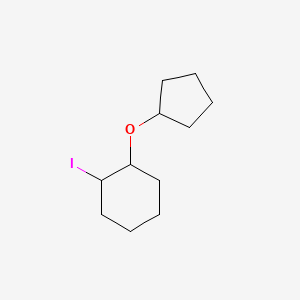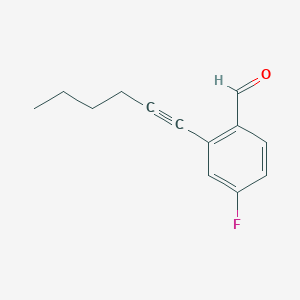
4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C13H13FO It is characterized by the presence of a fluorine atom at the fourth position and a hex-1-yn-1-yl group at the second position on the benzaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and hex-1-yne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium(II) acetate, is often used to facilitate the coupling reaction between the alkyne and the benzaldehyde.
Solvent: Common solvents for this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Fluoro-2-(hex-1-yn-1-yl)benzoic acid.
Reduction: 4-Fluoro-2-(hex-1-yn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde exerts its effects depends on the specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways by binding to specific molecular targets, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
4-Fluorobenzaldehyde: Lacks the hex-1-yn-1-yl group, making it less versatile in synthetic applications.
2-(Hex-1-yn-1-yl)benzaldehyde: Lacks the fluorine atom, which may reduce its utility in certain applications, such as biological imaging.
4-Fluoro-2-(prop-1-yn-1-yl)benzaldehyde: Similar structure but with a shorter alkyne chain, which may affect its reactivity and applications.
Uniqueness: 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde is unique due to the combination of the fluorine atom and the hex-1-yn-1-yl group. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C13H13FO |
|---|---|
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
4-fluoro-2-hex-1-ynylbenzaldehyde |
InChI |
InChI=1S/C13H13FO/c1-2-3-4-5-6-11-9-13(14)8-7-12(11)10-15/h7-10H,2-4H2,1H3 |
Clave InChI |
ZZUZLSYSCZRLTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=C(C=CC(=C1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


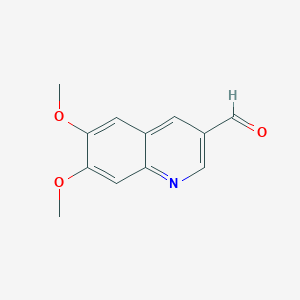

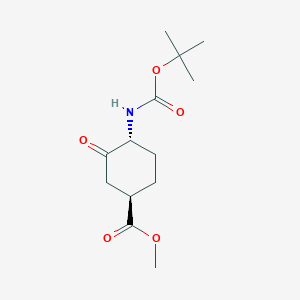

![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
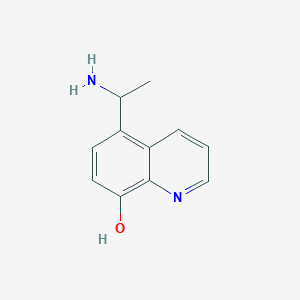

![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)

